molecular formula C10H12N4OS2 B5222543 N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5222543
M. Wt: 268.4 g/mol
InChI Key: NQBXTXCVAMCVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as MTAA, is a chemical compound with potential applications in the field of scientific research. MTAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is thought to exert its effects by interacting with specific molecular targets in cells. One proposed mechanism is that N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells. In neuroscience research, N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is thought to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission.
Biochemical and Physiological Effects:
N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter receptor activity, and inhibition of certain enzymes involved in DNA replication. These effects make N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide a promising candidate for further investigation in a range of scientific research applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in scientific research is its reported ability to exhibit potent and specific effects on molecular targets. This makes it a useful tool for investigating the function of specific biological pathways. However, one limitation of using N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is that its synthesis method is complex and requires careful control of reaction conditions to obtain high yields of pure product.

Future Directions

There are several future directions for research on N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is further investigation of its potential as a therapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and its effects on specific molecular targets. Finally, further development of synthesis methods for N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide may enable more widespread use of this compound in scientific research.

Synthesis Methods

The synthesis of N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves a multi-step process that begins with the reaction of 2-chloroacetyl chloride with thiosemicarbazide to form 2-chloro-N-(thiocarbamoyl)acetamide. This intermediate is then reacted with 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol to produce N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The overall synthesis method is complex and requires careful control of reaction conditions to obtain high yields of pure product.

Scientific Research Applications

N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been investigated for its potential use in a range of scientific research applications. One area of interest is its potential as a therapeutic agent, due to its reported ability to inhibit the growth of cancer cells. N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been studied for its potential use as a tool in neuroscience research, due to its reported ability to modulate the activity of certain neurotransmitter receptors.

properties

IUPAC Name

N-methyl-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-11-8(15)6-17-10-13-12-9(14(10)2)7-4-3-5-16-7/h3-5H,6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBXTXCVAMCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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